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Mycosporine-2-glycine -

Mycosporine-2-glycine

Catalog Number: EVT-1592475
CAS Number:
Molecular Formula: C12H18N2O7
Molecular Weight: 302.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mycosporine-2-glycine is a natural product found in Anthopleura elegantissima, Cyanobacterium, and Euhalothece with data available.
Overview

Mycosporine-2-glycine is a significant mycosporine-like amino acid characterized by its unique structure and biological properties. These compounds are primarily known for their ultraviolet (UV) protective capabilities, making them vital for organisms exposed to high UV radiation, such as cyanobacteria and marine algae. Mycosporine-2-glycine has garnered attention for its potential applications in various scientific fields, including cosmetics and pharmaceuticals.

Source

Mycosporine-2-glycine is predominantly found in cyanobacteria, particularly in halotolerant species like Aphanothece halophytica and Euhalothece sp. These microorganisms thrive in extreme environments, such as hypersaline conditions, where they produce mycosporine-like amino acids as a defense mechanism against UV radiation and oxidative stress .

Classification

Mycosporine-2-glycine belongs to a class of compounds known as mycosporine-like amino acids, which are characterized by their ability to absorb UV light. These compounds typically contain a cyclohexenone core structure with various substituents, including amino acids. Mycosporine-2-glycine specifically features glycine as its amino acid component .

Synthesis Analysis

Methods

The synthesis of mycosporine-2-glycine can occur through both natural biosynthetic pathways in cyanobacteria and synthetic chemical methods. The natural biosynthesis involves several enzymatic steps leading to the formation of mycosporine-2-glycine from precursor molecules.

  1. Extraction: The compound is extracted from cyanobacterial cells using solvents like methanol. This process typically involves cell disruption techniques such as sonication to release intracellular metabolites .
  2. Purification: Following extraction, purification is often achieved through preparative high-performance liquid chromatography (HPLC), which separates mycosporine-2-glycine based on its unique retention time and UV absorbance characteristics .
  3. Characterization: The purified compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its molecular structure .
Molecular Structure Analysis

Structure

The molecular formula of mycosporine-2-glycine is C11_{11}H13_{13}N1_{1}O4_{4}, with a molecular weight of approximately 227.23 g/mol. The structure features a cyclohexenone ring with a methoxy group and an attached glycine moiety, which contributes to its UV-absorbing properties.

Data

Nuclear magnetic resonance data indicate the presence of specific functional groups, including hydroxyl (-OH), methoxy (-OCH3_3), and amine (-NH2_2) groups, which are crucial for the compound's biological activity .

Chemical Reactions Analysis

Reactions

Mycosporine-2-glycine undergoes various chemical reactions that can be categorized into:

  1. Photochemical Reactions: The compound absorbs UV light effectively, preventing damage to cellular components by dissipating excess energy.
  2. Redox Reactions: Mycosporine-2-glycine exhibits antioxidant properties, scavenging free radicals and thereby protecting cells from oxidative stress .

Technical Details

The antioxidant activity of mycosporine-2-glycine has been demonstrated through assays measuring its ability to reduce reactive oxygen species in biological systems .

Mechanism of Action

Process

The mechanism by which mycosporine-2-glycine exerts its protective effects involves several processes:

  1. UV Absorption: The compound absorbs UV radiation at wavelengths around 331 nm, effectively shielding cellular components from photodamage.
  2. Antioxidant Activity: By neutralizing free radicals generated during UV exposure or other stressors, mycosporine-2-glycine helps maintain cellular integrity and function.
  3. Anti-inflammatory Effects: Research indicates that mycosporine-2-glycine can modulate inflammatory pathways by suppressing the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase and cyclooxygenase-2 .

Data

Studies have shown that mycosporine-2-glycine significantly reduces oxidative stress markers in various cell types, highlighting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Mycosporine-2-glycine is typically a white amorphous solid at room temperature. It is soluble in polar solvents like methanol but insoluble in non-polar solvents.

Chemical Properties

The compound is stable under physiological conditions but can degrade under extreme pH or temperature conditions. Its UV absorption properties make it an effective natural sunscreen agent.

Relevant data include:

  • Melting Point: Not extensively documented but generally stable at room temperature.
  • Solubility: Soluble in methanol and other polar solvents.
Applications

Scientific Uses

Mycosporine-2-glycine has several promising applications:

  1. Cosmetics: Due to its UV protective properties, it is used in sunscreen formulations to enhance skin protection against harmful UV rays.
  2. Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing treatments for skin aging and inflammatory diseases.
  3. Food Industry: As a natural preservative due to its antioxidant capabilities, it may be explored for food preservation applications.
  4. Biotechnology: Research into the biosynthetic pathways of mycosporine-like amino acids offers insights into genetic engineering approaches for producing these compounds in higher yields .
Biosynthesis and Metabolic Regulation of Mycosporine-2-glycine

Genetic and Enzymatic Pathways in Halotolerant Cyanobacteria

Role of mys Gene Clusters in M2G Production

Mycosporine-2-glycine (M2G) biosynthesis is governed by a specialized mys gene cluster in halotolerant cyanobacteria such as Aphanothece halophytica and Halothece sp. PCC 7418. Unlike typical mycosporine-like amino acid (MAA) pathways that produce shinorine or porphyra-334, M2G synthesis involves a unique genetic arrangement. The core cluster comprises four genes:

  • mysA (DDGS): Encodes demethyl 4-deoxygadusol synthase, which converts sedoheptulose-7-phosphate (S7P) to demethyl 4-deoxygadusol (DDG) [4] [9].
  • mysB (O-MT): Encodes O-methyltransferase, methylating DDG to form 4-deoxygadusol (4-DG), the universal MAA precursor [2] [4].
  • mysC (ATP-grasp ligase): Attaches glycine to 4-DG via an ATP-dependent mechanism to yield mycosporine-glycine (MG) [6] [9].
  • mysD (NRPS-like enzyme): A non-ribosomal peptide synthetase (NRPS) homolog that adds a second glycine to MG, forming M2G [4] [16].

Crucially, A. halophytica lacks a dedicated mysE gene (typical of shinorine producers), and its mysD exhibits glycine-specific substrate preference due to a unique catalytic loop structure. Heterologous expression of this cluster in Escherichia coli resulted in M2G accumulation up to 85.2 ± 0.7 μmol/g dry weight under high salinity, confirming the cluster’s sufficiency for M2G synthesis [4] [9].

Table 1: Gene Components of the M2G Biosynthetic Cluster in Halotolerant Cyanobacteria

Gene SymbolEnzyme FunctionCatalytic ReactionSubstrate Specificity
mysADemethyl 4-deoxygadusol synthaseSedoheptulose-7-phosphate → Demethyl 4-DGS7P
mysBO-methyltransferaseDemethyl 4-DG → 4-DGDDG, SAM
mysCATP-grasp ligase4-DG + Glycine → Mycosporine-glycine (MG)Glycine
mysDNRPS-like enzymeMG + Glycine → Mycosporine-2-glycine (M2G)Glycine

Shikimate vs. Pentose Phosphate Pathway Controversies

The origin of the MAA core scaffold (4-DG) has been debated. Early studies proposed 3-dehydroquinate (3-DHQ) from the shikimate pathway as the primary precursor. However, biochemical characterization of MysA in A. halophytica and Nostoc punctiforme revealed higher affinity for sedoheptulose-7-phosphate (S7P) from the pentose phosphate pathway (PPP). Key evidence includes:

  • Kinetic specificity: Km values for S7P (15–30 μM) are significantly lower than for 3-DHQ (>100 μM), indicating PPP preference [2] [7].
  • Genetic context: M2G-producing cyanobacteria lack shikimate pathway genes adjacent to mys clusters, unlike shinorine producers [4] [13].
  • Isotope tracing: 13C-labeled glucose experiments in Halothece showed S7P incorporation into M2G, with minimal shikimate contribution [9].

Nevertheless, pathway redundancy exists. Under nitrogen limitation, some strains activate shikimate-derived 4-DG synthesis as a nitrogen-saving mechanism, as PPP consumes less nitrogen than the shikimate route [7] [10]. This plasticity allows halotolerant cyanobacteria to optimize M2G production under fluctuating nutrient conditions.

Table 2: Biosynthetic Routes to 4-Deoxygadusol (4-DG)

PathwayPrecursorKey EnzymeOrganismsNitrogen Cost
Pentose phosphateSedoheptulose-7-PMysA (DDGS)A. halophytica, Halothece sp.Low
Shikimate3-DehydroquinateDHQ synthase + O-MTAnabaena variabilisHigh

Stress-Induced Biosynthesis Mechanisms

UV Radiation and Osmotic Stress Crosstalk

M2G accumulation is uniquely responsive to osmotic stress compared to other MAAs. In A. halophytica:

  • Salt dominance: Exposure to 2.5 M NaCl increases M2G by >300%, while UV-B radiation only elevates it by ~50% [1] [4].
  • Transcriptional synergy: mys genes show 12-fold upregulation under combined salt+UV stress versus 8-fold under salt alone, indicating cross-protection [4] [16].
  • Physiological role: M2G stabilizes cellular osmotic balance by interacting with water molecules via its glycine substituents, while concurrently dissipating UV energy as heat [9] [10].

Notably, Chlorogloeopsis fritschii upregulates mysA-C under far-red light (FR), suggesting M2G’s role in photon dissipation during infrared stress—a response absent in UV-induced shinorine synthesis [3] [7].

Nitrogen Availability and Metabolic Precursor Dynamics

Nitrogen availability critically regulates M2G biosynthesis due to its dual glycine moieties:

  • Nitrate transporters: Salt-stressed A. halophytica upregulates ABC-type nitrate transporters (5-fold increase), ensuring nitrogen supply for glycine synthesis [4] [7].
  • Glycine competition: M2G competes with glycine betaine (GB) biosynthesis for glycine pools. Under salinity:
  • >60% of cellular glycine is diverted to GB as an osmolyte.
  • M2G synthesis is sustained by de novo glycine production via enhanced serine hydroxymethyltransferase (SHMT) activity [4] [16].
  • Carbon partitioning: S7P flux toward M2G increases under high carbon/nitrogen ratios, with ~40% of PPP intermediates redirected to 4-DG synthesis during salt stress [9] [10].

Table 3: Impact of Environmental Stressors on M2G Biosynthesis

Stress FactorM2G AccumulationGene RegulationPrecursor Allocation
High salinity+++ (300% increase)mysABCD: 8–12-fold upGlycine diverted from GB pathway
UV-B radiation+ (50% increase)mysABCD: 2–4-fold upMinor S7P flux increase
Far-red light++ (200% increase)mysABC: 6-fold upEnhanced PPP flux
Nitrogen deficiency– (20% decrease)mysABCD: UnchangedGlycine limitation

Properties

Product Name

Mycosporine-2-glycine

IUPAC Name

2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid

Molecular Formula

C12H18N2O7

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C12H18N2O7/c1-21-11-7(13-4-9(16)17)2-12(20,6-15)3-8(11)14-5-10(18)19/h13,15,20H,2-6H2,1H3,(H,16,17)(H,18,19)

InChI Key

NCZZDMCBYGVEGP-UHFFFAOYSA-N

Synonyms

mycosporine-2-glycine

Canonical SMILES

COC1=C(CC(CC1=NCC(=O)O)(CO)O)NCC(=O)O

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